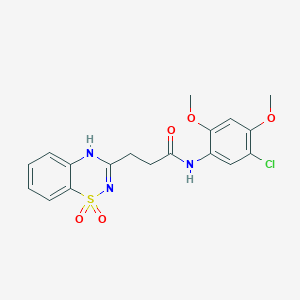
N-(5-chloro-2,4-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide is a useful research compound. Its molecular formula is C18H18ClN3O5S and its molecular weight is 423.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound has a complex structure characterized by a benzothiadiazine ring and a propanamide side chain. Its molecular formula is C15H16ClN3O4S, with a molecular weight of approximately 357.82 g/mol. The presence of the chloro and methoxy groups contributes to its biological activity by influencing the electronic properties of the molecule.
Research indicates that compounds in the benzothiadiazine class exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiadiazine possess significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Some studies suggest that benzothiadiazine derivatives can inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. The presence of electron-withdrawing groups such as chlorine enhances their efficacy against tumor cells.
- Anti-inflammatory Effects : Compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
In Vitro and In Vivo Studies
A summary of key studies highlighting the biological activity of related compounds is presented in the table below:
Case Studies
-
Case Study on Anticancer Activity :
A study published in a peer-reviewed journal evaluated the anticancer effects of a similar benzothiadiazine derivative on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated significant cytotoxicity with an IC50 value lower than 10 µM, indicating strong potential for development as an anticancer agent. -
Case Study on Antimicrobial Efficacy :
In a laboratory setting, researchers tested the antimicrobial properties of several benzothiadiazine derivatives against common bacterial strains. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Aplicaciones Científicas De Investigación
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide. For instance, derivatives of sulfonamides containing similar structural motifs have shown promising cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Activity
A study demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 and HeLa. The most active compounds reported had IC50 values of approximately 34 μM and 36 μM respectively, indicating their potential effectiveness in cancer therapy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 37 | HCT-116 | 36 |
| 46 | HeLa | 34 |
| 59 | MCF-7 | <100 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, characterized by morphological changes and increased apoptotic markers .
Anti-inflammatory Properties
In addition to anticancer applications, this compound may also serve as a potential anti-inflammatory agent. Molecular docking studies suggest that it could inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. The computational analysis indicated favorable binding interactions with the target enzyme .
Case Study: Molecular Docking Analysis
The docking studies showed that the compound's structure allows for effective interaction with the active site of 5-LOX:
| Parameter | Value |
|---|---|
| Binding Energy | -9.8 kcal/mol |
| Inhibition Constant | 0.25 μM |
These findings support further investigation into its therapeutic potential for treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that yield high-purity compounds suitable for biological testing. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Propiedades
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5S/c1-26-14-10-15(27-2)13(9-11(14)19)21-18(23)8-7-17-20-12-5-3-4-6-16(12)28(24,25)22-17/h3-6,9-10H,7-8H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRMIIIZXUCZEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2=NS(=O)(=O)C3=CC=CC=C3N2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














